molecular formula C10H16N5O8P B12278212 Adenosine 3-monophosphate hydrate

Adenosine 3-monophosphate hydrate

Cat. No.: B12278212
M. Wt: 365.24 g/mol
InChI Key: HAWIDQLWSQBRQS-UHFFFAOYSA-N
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Description

Adenosine 3-monophosphate hydrate (3'-AMP hydrate) is a nucleotide derivative composed of adenine, ribose, and a phosphate group esterified at the 3'-position of the ribose ring. Its molecular formula is C₁₀H₁₄N₅O₇P·xH₂O, with a molecular weight of 347.22 g/mol (anhydrous basis) . Unlike its positional isomer 5'-AMP, 3'-AMP is less prevalent in biological systems and is primarily studied for its structural and biochemical interactions. The hydrate form stabilizes the compound under standard conditions, making it suitable for laboratory use.

Properties

Molecular Formula

C10H16N5O8P

Molecular Weight

365.24 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2

InChI Key

HAWIDQLWSQBRQS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Phosphorylation

Direct Phosphorylation of Adenosine

The chemical synthesis of 3'-AMP involves regioselective phosphorylation of adenosine at the 3'-hydroxyl group. A prominent approach utilizes dicyclohexylcarbodiimide (DCC) and morpholine to form a reactive intermediate. As detailed in patent CN105837649A, the process begins with the preparation of a double salt from DCC and morpholine in ethanol. This intermediate facilitates phosphorylation under controlled conditions:

  • Reaction Conditions :
    • 5'-AMP (adenosine 5'-monophosphate) is dissolved in pyridine with DCC (2.5 equivalents) and the double salt.
    • Heating to 105–115°C for 3 hours initiates phosphorylation.
    • Subsequent intramolecular cyclization is suppressed by dropwise addition into boiling pyridine-DCC solutions.
Key Data:
Parameter Value Source
Yield 40% (post-recrystallization)
Purity 99.68% (HPLC)
Solvent System Pyridine/water/ether

This method, while efficient, requires careful pH control (1.5–2.0) during aqueous workup to isolate the hydrate form.

Alternative Route via Cyclic AMP Hydrolysis

3'-AMP hydrate can also be derived from adenosine 2',3'-cyclic monophosphate (2',3'-cAMP) . Hydrolysis under acidic conditions cleaves the cyclic phosphate, yielding 3'-AMP. Patent US4751293A outlines:

  • Procedure :
    • 2',3'-cAMP is treated with hydrochloric acid (pH 2.0) at 80°C for 1 hour.
    • The product is purified via activated carbon chromatography and recrystallized from methanol-water.
Key Data:
Parameter Value Source
Hydrolysis Yield 85–90%
Recrystallization Methanol-water (10:1 v/v)

Enzymatic Hydrolysis of RNA

Ribonuclease-Mediated Degradation

RNA hydrolysis by ribonuclease A selectively generates 3'-AMP via 2',3'-cyclic phosphate intermediates. This method, described in biochemical literature, involves:

  • Steps :
    • Incubation of RNA with ribonuclease A (0.1 mg/mL) in Tris-HCl buffer (pH 7.5) at 37°C for 24 hours.
    • The reaction mixture is filtered, and 3'-AMP is isolated using ion-exchange chromatography.
Key Data:
Parameter Value Source
Enzyme Efficiency >95% conversion of RNA
Purity 98% (anion-exchange HPLC)

Purification and Hydration Control

Solvent Recrystallization

The hydrate form is stabilized during recrystallization. Patent CN105837649A specifies:

  • Solvent System : Ether-water (1:1 v/v) wash followed by pH adjustment to 1.5–2.0.
  • Crystallization : Slow evaporation at 4°C yields monoclinic crystals of 3'-AMP·H₂O.

Humidity-Mediated Hydration

Studies on cAMP sodium hydrates reveal that 3'-AMP·H₂O undergoes reversible hydration-dehydration cycles. Storage at 75% relative humidity ensures stable hydrate formation.

Hydration Data:
Condition Hydrate Form Water Content Source
25°C, 75% RH Monohydrate 4.8 wt%
40°C, 30% RH Anhydrous <0.5 wt%

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Chemical Synthesis 40% 99.68% Industrial High
Enzymatic Hydrolysis 85% 98% Lab-scale Moderate
Cyclic AMP Hydrolysis 90% 97% Pilot-scale Low

Key Observations :

  • Chemical synthesis offers high purity but lower yields due to side reactions.
  • Enzymatic methods are greener but require costly enzymes.

Challenges and Innovations

Regioselectivity in Phosphorylation

Achieving 3'- over 5'-phosphorylation remains challenging. Recent advances use protecting groups (e.g., trityl) on the 5'-OH to direct reactivity.

Solvent-Free Approaches

Microwave-assisted synthesis in ionic liquids (e.g., [BMIM][BF₄]) reduces reaction times to 30 minutes with 75% yield.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3-monophosphate hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are usually carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of adenosine diphosphate, while reduction can yield adenosine .

Scientific Research Applications

Biological Significance

Adenosine 3-monophosphate is integral to cellular metabolism. It serves as a precursor for the synthesis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which are essential for energy transfer within cells. Furthermore, AMP acts as a signaling molecule that regulates various physiological processes.

Key Functions:

  • Energy Transfer: AMP is involved in the conversion of energy through its interconversion with ATP and ADP.
  • Signal Transduction: It functions as a second messenger in various signaling pathways, particularly in response to hormones like glucagon and epinephrine .
  • Regulation of Metabolic Pathways: AMP activates enzymes such as myophosphorylase-b, influencing glycogenolysis and other metabolic pathways .

Pharmaceutical Applications

Adenosine 3-monophosphate hydrate has been investigated for its therapeutic potential in several medical conditions.

Cardiovascular Health

AMP has been studied for its role in cardiovascular health, particularly in the modulation of heart rate and vascular tone. Research indicates that AMP can influence cardiac function and may have protective effects against ischemic injury .

Neuroprotective Effects

Studies have shown that derivatives of adenosine 3-monophosphate can inhibit phosphodiesterase activity, suggesting potential neuroprotective effects. These derivatives may help in conditions like Alzheimer's disease by enhancing cAMP signaling pathways .

Antiviral Properties

Recent investigations have highlighted the antiviral properties of adenosine 3-monophosphate. Certain derivatives exhibit significant activity against viral infections by interfering with viral replication processes .

Research Case Studies

The following table summarizes notable case studies that illustrate the diverse applications of this compound:

Study Focus Findings
Study on Glucagon Effects Investigated the impact of glucagon on cyclic AMP levelsFound that glucagon administration led to significant increases in plasma and urinary cyclic AMP levels, indicating its role in metabolic regulation.
Neuroprotective Study Examined the effects of 8-substituted derivatives on phosphodiesterase inhibitionIdentified specific derivatives that effectively inhibited enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases.
Antiviral Activity Research Evaluated the antiviral efficacy of essential oil compoundsDemonstrated that certain compounds exhibited high antiviral activities potentially linked to their interaction with adenosine derivatives.

Mechanistic Insights

The hydrolysis kinetics of adenosine 3-monophosphate disodium salt have been studied under various pH conditions to understand its stability and reactivity. The findings indicate that pH significantly influences the hydrolysis rates, which is crucial for its application in drug formulation and delivery systems .

Comparison with Similar Compounds

Structural and Functional Differences

The position of the phosphate group on the ribose ring dictates biological activity and metabolic pathways. Key comparisons include:

Compound Phosphate Position Molecular Formula Key Biological Role Solubility (Water)
3'-AMP hydrate 3'-OH of ribose C₁₀H₁₄N₅O₇P·xH₂O Limited; potential signaling intermediate Highly soluble
5'-AMP 5'-OH of ribose C₁₀H₁₄N₅O₇P Energy metabolism (ATP precursor) Soluble
Cyclic 3',5'-AMP (cAMP) Cyclic ester (3',5') C₁₀H₁₂N₅O₆P Secondary messenger (PKA activation) Soluble
ATP (Adenosine 5'-triphosphate) 5'-triphosphate C₁₀H₁₆N₅O₁₃P₃ Energy transfer, coenzyme Soluble

Key Observations :

  • 3'-AMP vs. Its role may involve niche signaling or structural modulation .
  • 3'-AMP vs. cAMP: cAMP, a cyclic nucleotide, activates protein kinase A (PKA) and regulates glycogenolysis and lipolysis.

Enzymatic Interactions

Stability and Handling

  • 3'-AMP Hydrate : Requires storage at 2–8°C to prevent decomposition. Personal protective equipment (PPE) such as gloves and eye protection is recommended during handling .
  • ATP Disodium Hydrate : More stable at -20°C due to triphosphate lability .

3'-AMP in Signaling Pathways

While cAMP is well-documented in modulating ERK/PKA pathways (e.g., risperidone-induced SOCS3/6 expression ), 3'-AMP's role remains underexplored.

Pharmacological Relevance

  • cAMP : Targeted in therapies for cardiovascular diseases and metabolic disorders due to its regulatory roles .
  • 3'-AMP : Lacks therapeutic applications but is used in biochemical assays to study nucleotide interactions .

Biological Activity

Adenosine 3-monophosphate hydrate (AMP) is a crucial nucleotide involved in various biological processes, particularly in cellular signaling and metabolism. This article explores the biological activity of AMP, emphasizing its role in metabolic pathways, signaling mechanisms, and therapeutic potentials.

Overview of Adenosine 3-Monophosphate

Adenosine monophosphate (AMP) is a nucleotide that plays a pivotal role in energy transfer and storage within cells. It is a precursor to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), making it essential for cellular energy metabolism. AMP can also act as a signaling molecule, influencing several physiological processes through its conversion to cyclic AMP (cAMP), which serves as a second messenger in various signaling pathways.

1. Energy Metabolism:
AMP is involved in the regulation of energy metabolism through the AMP-activated protein kinase (AMPK) pathway. When cellular energy levels are low, AMP levels rise, leading to the activation of AMPK. This activation promotes catabolic processes to generate ATP while inhibiting anabolic processes that consume ATP.

  • Activation of AMPK: AMP binds to the γ-subunit of AMPK, causing a conformational change that activates the kinase. This activation leads to:
    • Increased glucose uptake.
    • Enhanced fatty acid oxidation.
    • Inhibition of lipid synthesis.

2. Signaling Pathways:
AMP is converted into cAMP by adenylate cyclase, which is activated by various hormones and neurotransmitters. cAMP acts as a second messenger in numerous signaling pathways, including:

  • Regulation of glycogen metabolism.
  • Modulation of ion channel activity.
  • Influence on gene expression through protein kinase A (PKA) activation.

Table 1: Key Biological Activities of AMP

ActivityMechanismReference
Energy RegulationActivates AMPK to enhance ATP production
Antimicrobial EffectsEnhances antibiotic efficacy against resistant bacteria
Hormonal ResponseActs as a second messenger in hormone signaling
Neuroprotective EffectsModulates neurotransmitter release

Case Study: Antimicrobial Activity

A recent study demonstrated that exogenous AMP significantly enhances the bactericidal effect of gentamicin against gentamicin-resistant Staphylococcus aureus. The study found that AMP increases the proton motive force via the tricarboxylic acid (TCA) cycle, thereby enhancing antibiotic uptake and efficacy against resistant strains .

Case Study: Role in Hormonal Regulation

Research on glucagon's effects on plasma cyclic AMP levels showed that glucagon infusion led to significant increases in both plasma and urinary cyclic AMP. This increase was attributed to glomerular filtration of elevated plasma levels, highlighting AMP's role as a mediator in hormonal responses .

Therapeutic Implications

The biological activity of AMP has led to its exploration as a therapeutic agent in various fields:

  • Cardiovascular Health: Due to its role in energy metabolism and vasodilation, AMP analogs are being studied for potential benefits in heart disease.
  • Metabolic Disorders: Given its regulatory effects on glucose and lipid metabolism, AMP may have applications in treating obesity and diabetes.
  • Infectious Diseases: The ability of AMP to enhance antibiotic efficacy suggests potential use in combating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Adenosine 3'-monophosphate hydrate in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a standard method. Use a mobile phase combining methanol, pH 3.5 ammonium phosphate buffer, and acetonitrile (50:35:15) with UV detection at 260 nm. Protect samples from light using amber vials to prevent degradation .

Q. What precautions are necessary when handling Adenosine 3'-monophosphate hydrate in laboratory settings?

  • Methodological Answer : Avoid dust formation and inhalation by using fume hoods and personal protective equipment (PPE). For spills, sweep material into closed containers and dispose of via approved chemical waste protocols. Note that safety data for specific toxicity remain limited .

Q. How can the solubility and stability of Adenosine 3'-monophosphate hydrate be optimized for in vitro assays?

  • Methodological Answer : Prepare stock solutions in phosphate-buffered saline (PBS) at neutral pH (7.0–7.4) to enhance solubility. Store aliquots at -20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles to maintain stability .

Q. What enzymatic pathways involve Adenosine 3'-monophosphate, and how are these studied experimentally?

  • Methodological Answer : Adenosine 3'-monophosphate (3'-AMP) is a product of RNA hydrolysis and a substrate for enzymes like adenosine monophosphate deaminase. To study its role, use kinetic assays with purified enzymes, monitoring conversion to inosinic acid via spectrophotometry at 265 nm .

Advanced Research Questions

Q. How does Adenosine 3'-monophosphate influence cross-talk between nucleotide metabolism and cellular signaling pathways?

  • Methodological Answer : Investigate its interaction with kinases or phosphatases using siRNA knockdown or pharmacological inhibitors in cell lines (e.g., SH-SY5Y). Measure downstream phosphorylation events (e.g., PKB, STAT3) via Western blotting, as demonstrated in cAMP/PKA pathway studies .

Q. What analytical challenges arise when distinguishing Adenosine 3'-monophosphate from its structural isomers (e.g., 2'-AMP, 5'-AMP)?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with exact mass analysis (m/z 363.0834 for C₁₀H₁₄N₅O₈P⁻). Pair with ion-exchange chromatography to separate isomers based on phosphate group positioning .

Q. How can researchers resolve contradictions in data regarding 3'-AMP's role in RNA degradation versus signaling?

  • Methodological Answer : Use compartment-specific probes (e.g., fluorescently tagged 3'-AMP analogs) to track subcellular localization. Combine with RNA-seq and metabolomics to correlate accumulation with transcript turnover rates .

Q. What experimental designs are critical for studying 3'-AMP stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffers across a pH range (3.0–9.0) and temperatures (4°C–37°C). Monitor degradation via HPLC-UV and characterize byproducts using tandem mass spectrometry (LC-MS/MS) .

Key Considerations for Experimental Design

  • Contradictory Data : Discrepancies in safety or metabolic roles may arise from differences in assay conditions (e.g., buffer composition, cell type). Always validate methods with internal standards .
  • Advanced Techniques : For pathway analysis, integrate CRISPR-Cas9 gene editing to elucidate 3'-AMP-specific effects versus broader nucleotide signaling .

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